molecular formula C8H18N2O3 B8349843 tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate

tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate

Cat. No.: B8349843
M. Wt: 190.24 g/mol
InChI Key: SWALAYUOXONVQW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate is a chemical compound with the molecular formula C7H16N2O3. It is commonly used in organic synthesis and has applications in various scientific fields. This compound is known for its stability and reactivity, making it a valuable reagent in chemical research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminooxy compound. One common method is the reaction of tert-butyl carbamate with (1S)-2-aminooxy-1-methylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems. These systems provide a more efficient and sustainable method for the synthesis of tert-butyl esters compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce the corresponding alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(aminooxy)ethyl)carbamate
  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate

Uniqueness

tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate is unique due to its specific stereochemistry and the presence of the aminooxy group. This combination provides distinct reactivity and stability compared to other similar compounds. The stereochemistry of the compound allows for selective interactions with chiral centers in target molecules, making it valuable in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C8H18N2O3

Molecular Weight

190.24 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-aminooxypropan-2-yl]carbamate

InChI

InChI=1S/C8H18N2O3/c1-6(5-12-9)10-7(11)13-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1

InChI Key

SWALAYUOXONVQW-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CON)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CON)NC(=O)OC(C)(C)C

Origin of Product

United States

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